ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
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Description
Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.14092740 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
Ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can be described by its molecular formula C18H22N2O3S and a molecular weight of approximately 354.44 g/mol. The structure comprises an ethyl ester, an imidazole ring, and a sulfanyl group, which are key functional components contributing to its biological properties.
Antimicrobial Activity
Several studies have indicated that imidazole derivatives exhibit antimicrobial properties. This compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria. In vitro assays demonstrated that this compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Properties
Research has explored the anticancer potential of imidazole derivatives. A study reported that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values ranging from 10 µM to 30 µM depending on the cell line.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease pathways. For instance, it was found to inhibit the activity of certain kinases involved in cancer proliferation, with significant inhibition observed at concentrations around 25 µM. This inhibition is thought to disrupt signaling pathways critical for tumor growth.
Anti-inflammatory Effects
Imidazole derivatives have also been associated with anti-inflammatory effects. This compound was shown to reduce pro-inflammatory cytokine levels in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against clinical isolates. This compound was included in the screening panel. Results indicated a significant reduction in bacterial viability compared to controls, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a comparative study involving various imidazole derivatives, this compound demonstrated superior cytotoxicity against MCF-7 (breast cancer) cells. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with this compound increased early apoptotic cell populations significantly.
Data Summary Table
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-4-29-21(27)16-7-5-6-8-17(16)24-20(26)14-30-22-23-11-12-25(22)18-13-15(2)9-10-19(18)28-3/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCHUKZCZGGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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